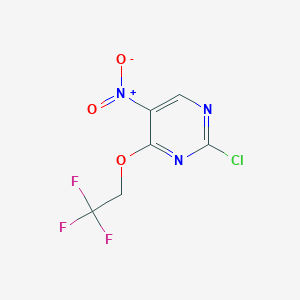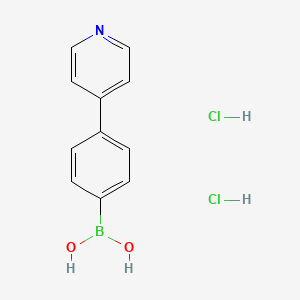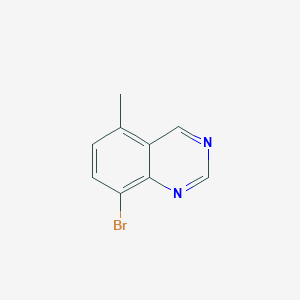
(S)-4-(1-Aminoethyl)-2,6-difluorobenzonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(1-Aminoethyl)-2,6-difluorobenzonitrile hydrochloride is a chiral primary amine compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitrile group and two fluorine atoms on the benzene ring, making it a valuable building block for the synthesis of pharmaceuticals and other bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoethyl)-2,6-difluorobenzonitrile hydrochloride typically involves the asymmetric synthesis of α-chiral primary amines. One common method is the catalytic asymmetric synthesis, which utilizes chiral catalysts to achieve high enantiomeric excess and yield . Another approach involves the use of engineered transaminase polypeptides, which can convert substrates like 3’-hydroxyacetophenone to the desired chiral amine with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound often employs biocatalysts and engineered enzymes to achieve efficient and scalable synthesis. These methods are preferred due to their high selectivity, environmentally friendly nature, and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(1-Aminoethyl)-2,6-difluorobenzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various substituted benzene derivatives, primary amines, and oximes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(S)-4-(1-Aminoethyl)-2,6-difluorobenzonitrile hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Medicine: It is a key intermediate in the synthesis of drugs with potential therapeutic effects, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of (S)-4-(1-Aminoethyl)-2,6-difluorobenzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity and leading to various biochemical effects. The presence of the nitrile and fluorine groups enhances its binding affinity and selectivity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-3-(1-Aminoethyl)-6-fluoroquinolin-2(1H)-one hydrochloride
- (S)-3-(1-Aminoethyl)pyridin-2-amine hydrochloride
- (S)-3-(1-Aminoethyl)aniline hydrochloride
Uniqueness
(S)-4-(1-Aminoethyl)-2,6-difluorobenzonitrile hydrochloride is unique due to its specific substitution pattern on the benzene ring, which includes two fluorine atoms and a nitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H9ClF2N2 |
|---|---|
Peso molecular |
218.63 g/mol |
Nombre IUPAC |
4-[(1S)-1-aminoethyl]-2,6-difluorobenzonitrile;hydrochloride |
InChI |
InChI=1S/C9H8F2N2.ClH/c1-5(13)6-2-8(10)7(4-12)9(11)3-6;/h2-3,5H,13H2,1H3;1H/t5-;/m0./s1 |
Clave InChI |
DSOFEXJZLQONPO-JEDNCBNOSA-N |
SMILES isomérico |
C[C@@H](C1=CC(=C(C(=C1)F)C#N)F)N.Cl |
SMILES canónico |
CC(C1=CC(=C(C(=C1)F)C#N)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-(Methylthio)naphtho[2,1-d]thiazole](/img/structure/B15329941.png)
![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B15329945.png)

